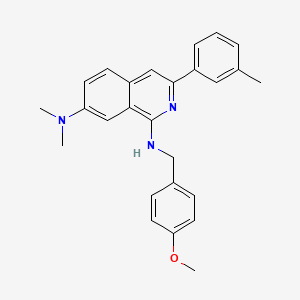
N1-(4-methoxybenzyl)-N7,N7-dimethyl-3-m-tolylisoquinoline-1,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-methoxybenzyl)-N7,N7-dimethyl-3-m-tolylisoquinoline-1,7-diamine is a useful research compound. Its molecular formula is C26H27N3O and its molecular weight is 397.522. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(4-methoxybenzyl)-N7,N7-dimethyl-3-m-tolylisoquinoline-1,7-diamine, with the CAS number 1248622-41-4, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanism of action.
- Molecular Formula : C26H27N3O
- Molecular Weight : 397.52 g/mol
- IUPAC Name : N1-(4-methoxybenzyl)-N7,N7-dimethyl-3-(m-tolyl)isoquinoline-1,7-diamine
- Purity : 95% .
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound through various in vitro assays. The compound was tested against multiple cancer cell lines to evaluate its antiproliferative effects.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 0.004 |
| HCT116 (Colon) | 0.06 |
| MDA-MB-231 (Breast) | 0.15 |
| SK-HEP-1 (Liver) | 0.10 |
| SNU638 (Stomach) | 0.20 |
| PC-3 (Prostate) | 0.12 |
The results indicate that this compound exhibits potent anticancer activity, particularly in lung and breast cancer cell lines .
The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of specific kinases associated with cancer progression. In a kinome scan assay, it was found to inhibit several kinases, including:
- TRKA (NTRK1) : involved in neurotrophic signaling.
- DYRK1A and DYRK1B : dual specificity tyrosine-phosphorylation-regulated kinases implicated in various cancers.
- CK1δ (CSNK1D) : casein kinase involved in cell cycle regulation.
The compound demonstrated an IC50 value of approximately 43 nM against DYRK1A, indicating strong inhibitory activity .
Case Studies
In a notable study published in Nature, researchers synthesized various derivatives of isoquinoline compounds and evaluated their biological activities. Among these, this compound was highlighted for its significant antiproliferative effects across multiple cancer types .
Another study focused on the structure-activity relationship (SAR) of isoquinoline derivatives, revealing that modifications at the 7-position significantly influenced both kinase inhibition and anticancer efficacy. The presence of hydrophobic groups was correlated with enhanced activity .
Propriétés
IUPAC Name |
1-N-[(4-methoxyphenyl)methyl]-7-N,7-N-dimethyl-3-(3-methylphenyl)isoquinoline-1,7-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O/c1-18-6-5-7-21(14-18)25-15-20-10-11-22(29(2)3)16-24(20)26(28-25)27-17-19-8-12-23(30-4)13-9-19/h5-16H,17H2,1-4H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPJOBZNMIFLFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C3C=C(C=CC3=C2)N(C)C)NCC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













